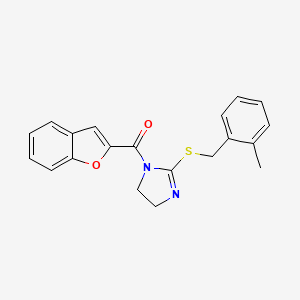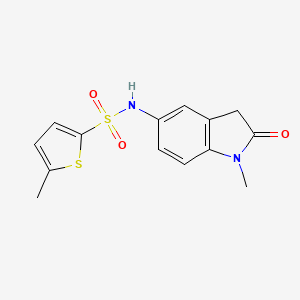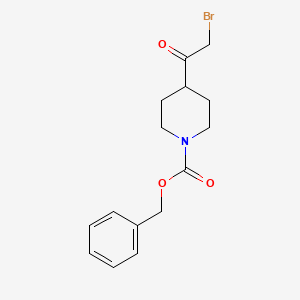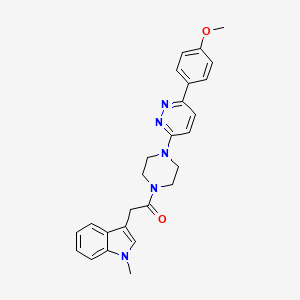![molecular formula C25H25N3OS B2510817 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226458-56-5](/img/structure/B2510817.png)
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent . The compound has shown remarkable antitumor activity against certain cancer cell lines .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine scaffold . Specific modifications, such as the addition of a benzylpiperidin-1-yl group and a 4-methylphenyl group, have been made to enhance its biological activity .Chemical Reactions Analysis
The compound has been evaluated for its antiproliferative activity against various cancer cell lines . It has shown significant effects on lymphoma cell morphology, and it can induce apoptosis of certain cells in a concentration-dependent manner and inhibit their migration .Aplicaciones Científicas De Investigación
- STL097317 has been investigated as a potential therapeutic agent for central nervous system (CNS) disorders. Specifically, it has shown promise in modulating neurotransmitter systems, such as glycine transporters. Regulation of glycine transporter 1 (GlyT1) activity is relevant in drug discovery for schizophrenia .
- Researchers have synthesized substituted thieno[3,2-d]pyrimidine derivatives, including STL097317, as enhancer of zeste homolog 2 (EZH2) inhibitors. These compounds were designed based on structural modifications of tazemetostat. Their antiproliferative activity against various cancer cell lines has been evaluated .
Neuropharmacology and CNS Disorders
EZH2 Inhibition in Cancer Research
Mecanismo De Acción
Target of Action
The primary target of STL097317 is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the concentration of glycine, a neurotransmitter, in the synaptic cleft. It is a key player in the modulation of NMDA receptor function, which is crucial for cognitive processes such as learning and memory .
Mode of Action
STL097317 acts as an inhibitor of GlyT1 . By inhibiting GlyT1, STL097317 increases the concentration of glycine in the synaptic cleft. This enhances the activation of NMDA receptors, leading to improved cognitive function .
Biochemical Pathways
The inhibition of GlyT1 by STL097317 affects the glycine-NMDA receptor pathway . Increased glycine levels potentiate the function of NMDA receptors, which play a critical role in synaptic plasticity, a cellular mechanism for learning and memory .
Pharmacokinetics
The related compound 23q, a 4-benzoylpiperidine derivative, has been shown to penetrate the blood-brain barrier . This suggests that STL097317 may also have good central nervous system bioavailability.
Result of Action
The inhibition of GlyT1 by STL097317 leads to enhanced NMDA receptor function, which can improve cognitive symptoms in disorders such as schizophrenia . For instance, the related compound 23q has been shown to inhibit hyperlocomotion and improve negative and cognitive symptoms in mice treated with phencyclidine .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-17-7-9-20(10-8-17)21-16-30-23-22(21)26-25(27-24(23)29)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVLAMJNVXQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)
![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)







![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
